molecular formula C7H8N2O2 B035323 2,6-Diaminobenzoic acid CAS No. 102000-59-9

2,6-Diaminobenzoic acid

Cat. No. B035323
M. Wt: 152.15 g/mol
InChI Key: CIEFZSDJGQKZNS-UHFFFAOYSA-N
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Description

2,6-Diaminobenzoic acid is a compound with the molecular formula C7H8N2O2 . It has an average mass of 152.151 Da and a monoisotopic mass of 152.058578 Da .


Molecular Structure Analysis

The molecular structure of 2,6-Diaminobenzoic acid consists of a benzene ring with two amine groups (-NH2) and one carboxyl group (-COOH) . The exact positions of these functional groups on the benzene ring can affect the compound’s properties and reactivity.

Scientific Research Applications

  • Selective Antibacterial Agents and Herbicides : Derivatives of 2,6-diaminobenzoic acid, like (2S,6S)-2,6-diaminoheptanedioic acid, have potential as selective antibacterial agents and herbicides (Bold et al., 1992).

  • Central Nervous System Effects : The 2,5-diaminobenzoic acid derivatives, when altered with O or S groups, can affect the biosynthesis of prostaglandins, leading to CNS side effects (Kosáry et al., 1988).

  • Stable Isotope Labeled Benzimidazoles : A study outlines a six-step method for synthesizing [13C6]3,4-diaminobenzoic acid, which serves as an ideal precursor for stable isotope labeled benzimidazoles in mass spectrometry internal assays (Donahue et al., 2017).

  • DNA Determination : A fluorometric method using 3,5-diaminobenzoic acid provides a fast, sensitive, and general method for DNA determination in various tissues and cells, applicable to all types of DNA structures (Fiszer-Szafarz et al., 1981).

  • Groundwater Bioremediation : Aminobacter sp. MSH1, utilizing a unique chlorobenzoate catabolic pathway, can effectively mineralize the groundwater micropollutant 2,6-dichlorobenzamide, making it a potential biocatalyst for groundwater bioremediation (Raes et al., 2019).

  • Caffeine Detection in Tea Beverages : 3,5-diaminobenzoic acid used as a fluorescent probe can effectively detect caffeine in tea beverages, demonstrating high selectivity and rapid recovery (Du et al., 2020).

  • Corrosion Inhibition : The combination of tartaric acid and 2,6-diaminopyridine shows a synergistic effect in protecting mild steel from corrosion in 0.5 M HCl solution (Qiang et al., 2016).

  • Immune Response Modulation : 3,4-diaminobenzoic acid derivatives show potential as selective inhibitors of ERAP2 and IRAP, potentially reducing immune responses in various diseases (Papakyriakou et al., 2015).

Safety And Hazards

Safety data sheets suggest that 2,6-Diaminobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Future Directions

Future research directions could involve the controlled synthesis of red emissive carbon dots (RCDs) from 2,6-Diaminobenzoic acid, as suggested by a study on the photoluminescence mechanism of RCDs from a diaminobenzoic acid isomer . The study highlights the potential of these compounds in bioimaging and full-color displays .

properties

IUPAC Name

2,6-diaminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEFZSDJGQKZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144525
Record name Benzoic acid, 2,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diaminobenzoic acid

CAS RN

102000-59-9
Record name 2,6-Diaminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102000-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,6-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102000599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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